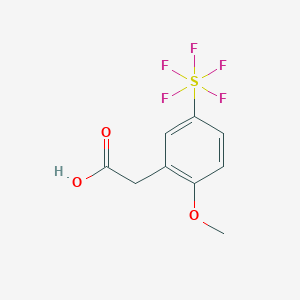
6-(3-Fluorophenoxy)hexan-1-amine
Übersicht
Beschreibung
6-(3-Fluorophenoxy)hexan-1-amine is an organic compound that is used for pharmaceutical testing . It is often used as a reference standard to ensure accurate results .
Synthesis Analysis
The synthesis of amines like 6-(3-Fluorophenoxy)hexan-1-amine can be achieved through various methods. One common method is the reduction of nitriles or amides and nitro compounds . Another method involves the reductive amination of aldehydes or ketones . In this process, the first step is the nucleophilic addition of ammonia, a primary amine, or a secondary amine to a carbonyl group to form an imine. The second step is the reduction of the imine to an amine .Molecular Structure Analysis
Amines, including 6-(3-Fluorophenoxy)hexan-1-amine, have a nitrogen atom that can bond up to three hydrogens . The structure of amines is similar to that of ammonia, but amines have additional properties based on their carbon constituents .Chemical Reactions Analysis
Amines can react with acids to form salts soluble in water . They can also undergo reactions such as alkylation and acylation . Amines are capable of acting as weak organic bases, accepting a proton from water to form substituted ammonium ions and hydroxide ions .Physical And Chemical Properties Analysis
Amines have the ability to engage in hydrogen bonding with water . They are quite soluble in water, especially those with low molar mass . The boiling points of primary and secondary amines are higher than those of alkanes or ethers of similar molar mass but are lower than those of alcohols .Wissenschaftliche Forschungsanwendungen
1. Ligand Design and Synthesis
Liu et al. (1993) discussed the design and synthesis of hexadentate amine phenol ligands with potential applications in complexing with group 13 metals. These ligands, including variations like 1,1,1-tris(((2'-hydroxybenzyl)amino)methyl)ethane and others, showcase the diverse potential of amine-based compounds in inorganic chemistry and ligand design (Liu et al., 1993).
2. Reactivity and Skin Sensitization Studies
Meschkat et al. (2001) synthesized isotopically labeled skin sensitizers, including hex-1-ene- and hexane-1,3-sultones, to study their reactivity toward model nucleophiles. This research highlights the reactivity of amines in various chemical environments, which is crucial for understanding their behavior in biological systems (Meschkat et al., 2001).
3. Distribution in Reverse Micelles
Zingaretti et al. (2005) investigated the distribution of various amines, including primary, secondary, and tertiary amines, in water/AOT/n-hexane reverse micelles. Their findings are significant for understanding the behavior of amines in microphases, which has implications for drug delivery and other pharmaceutical applications (Zingaretti et al., 2005).
4. Catalysis and Polymerization
Tshuva et al. (2001) synthesized novel amine bis(phenolate) zirconium dibenzyl complexes and studied their reactivity in polymerization processes. This research underscores the role of amines in catalysis and their potential in creating diverse polymeric materials (Tshuva et al., 2001).
5. Fluorescence and Detection Techniques
Guo et al. (2008) developed fluorogenic imines for fluorescent visualization of Mannich-type reactions, showcasing the potential of amines in creating sensitive detection tools for chemical analysis (Guo et al., 2008).
Wirkmechanismus
Safety and Hazards
The safety data sheet for amines indicates that they are highly flammable and may be fatal if swallowed and enters airways . They can cause skin irritation, serious eye irritation, respiratory irritation, and drowsiness or dizziness . They are suspected of damaging fertility and can cause damage to organs through prolonged or repeated exposure .
Eigenschaften
IUPAC Name |
6-(3-fluorophenoxy)hexan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18FNO/c13-11-6-5-7-12(10-11)15-9-4-2-1-3-8-14/h5-7,10H,1-4,8-9,14H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGFNBYOTBJNDLD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)OCCCCCCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18FNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![(6,7-Dihydro-5H-cyclopenta[b]pyridin-3-yl)methanamine dihydrochloride](/img/structure/B1399849.png)








